
In-Depth Technical Guide: Thermodynamic
Properties of Gaseous Carbonyl Sulfide (COS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbonyl sulfide

Cat. No.: B1216135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of gaseous carbonyl sulfide (COS). Carbonyl sulfide is a linear molecule that is intermediate

between carbon dioxide and carbon disulfide.[1] It serves as a significant sulfur-containing

impurity in various fuel gases and is utilized as an intermediate in the production of

thiocarbamate herbicides.[1][2] This document summarizes key quantitative data, details the

experimental and computational protocols for their determination, and visualizes a critical

chemical reaction involving COS.

Core Thermodynamic Data
The thermodynamic properties of gaseous carbonyl sulfide are essential for understanding its

behavior in chemical reactions and industrial processes. The following tables summarize the

key data at standard conditions (298.15 K and 1 bar).

Standard Molar Thermodynamic Properties
This table presents the standard enthalpy of formation, standard molar entropy, and standard

Gibbs free energy of formation for gaseous COS.
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Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation
ΔfH° -141.8[1] kJ/mol

Standard Molar

Entropy
S° 231.57[3] J/(mol·K)

Standard Gibbs Free

Energy of Formation
ΔfG° -165.4 kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG° =

ΔH° - TΔS°, with values for ΔH° and S° from the table.

Molar Heat Capacity
The molar heat capacity at constant pressure (Cp) is a critical parameter for thermodynamic

calculations.

Thermodynamic
Property

Symbol Value Units

Molar Heat Capacity

(at 298.15 K)
Cp 41.5[1] J/(mol·K)

Temperature-Dependent Heat Capacity (Shomate
Equation)
The heat capacity of gaseous COS varies with temperature. The Shomate equation provides

an empirical fit for Cp as a function of temperature (T in Kelvin).

Cp° = A + Bt + Ct² + D*t³ + E/t²[3]

where t = T / 1000.

The coefficients for this equation are provided in the table below for two distinct temperature

ranges.
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Temperatur
e Range (K)

A B C D E

298 - 1200 34.53892 43.05378 -26.61773 6.338844 -0.327515

1200 - 6000 60.32240 1.738332 -0.209982 0.014110 -5.128873

Data sourced from the NIST WebBook.[3]

Methodologies for Determination of Thermodynamic
Properties
The determination of the thermodynamic properties of gaseous carbonyl sulfide relies on a

combination of experimental techniques and computational models. Due to the toxic and

corrosive nature of COS, computational methods have become increasingly important.[4][5][6]

Experimental Protocols
Spectroscopic Methods: A primary experimental route to obtaining thermodynamic data for

gases is through the analysis of their molecular spectra.

Infrared and Raman Spectroscopy: These techniques are used to probe the vibrational and

rotational energy levels of the COS molecule.

Data Analysis: The frequencies of the spectral lines are used to determine the molecular

constants, such as vibrational frequencies and rotational constants.

Statistical Mechanics Calculation: These molecular constants are then used as inputs for

statistical mechanics calculations to determine macroscopic thermodynamic properties like

entropy, heat capacity, and Gibbs free energy. The data found in the NIST-JANAF

Thermochemical Tables are often derived from a multitude of theoretical or experimental

spectroscopic constants.[4][5]

Calorimetry: While less common for direct determination of gaseous properties of toxic

substances, calorimetric methods establish the foundational enthalpy of formation values.
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Bomb Calorimetry: Used to measure the heat of combustion of sulfur and carbon-containing

compounds.

Hess's Law Application: The experimental heat of combustion is used in conjunction with the

known enthalpies of formation of the combustion products (e.g., CO₂ and SO₂) to calculate

the enthalpy of formation of the initial compound (COS) via Hess's Law.

Computational Protocols
Computational chemistry offers a powerful alternative for determining thermodynamic

properties, especially when experimental measurements are challenging.

Ab Initio Quantum Mechanics: These "first-principles" methods solve the electronic Schrödinger

equation to determine the energy of the molecule.

Model Chemistry Selection: Composite methods such as CBS-QB3, CBS-APNO, G3, and

G4 are often employed to achieve high accuracy.[7]

Energy Calculation: The total electronic energy of the COS molecule and its constituent

elements in their standard states are calculated.

Enthalpy of Formation Calculation: The enthalpy of formation is derived from the difference

between the total energy of the molecule and the total energies of its constituent elements.

[8]

Frequency Calculation: The vibrational frequencies of the molecule are also calculated,

which are then used to determine other thermodynamic properties like entropy and heat

capacity through statistical mechanics formalisms.[7]

Analytical Representations: Recent approaches have focused on developing efficient analytical

models to predict thermodynamic properties.

Molecular Constant Input: These models require only a small number of molecular constants

as inputs, such as bond lengths and vibrational frequencies.[4][5]

Entropy and Gibbs Energy Calculation: Analytical representations are then used to directly

calculate the molar entropy and Gibbs free energy over a wide range of temperatures.[4][5]
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[6] These models have shown excellent agreement with data from the NIST database, with

average relative deviations often less than 0.2%.[4][5][6]

Key Chemical Pathway: Hydrolysis of Carbonyl
Sulfide
Carbonyl sulfide undergoes hydrolysis to form carbon dioxide and hydrogen sulfide. This

reaction is significant in both industrial and biological contexts.[1][9][10] In industrial settings, it

is a key reaction for the removal of COS from gas streams, often facilitated by catalysts.[9][11]

[12] In biological systems, this conversion is catalyzed by carbonic anhydrase enzymes.[1]

Carbonyl Sulfide (COS)

Hydrolysis

Water (H₂O)
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Caption: Hydrolysis of Carbonyl Sulfide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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